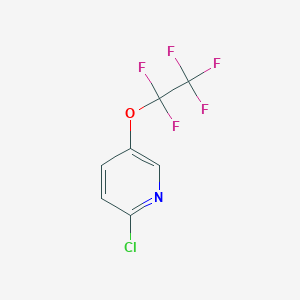

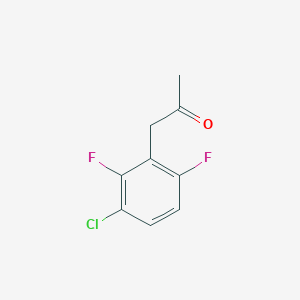

2-Chloro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine is a chemical compound that is part of the pyridine family, which is characterized by a six-membered aromatic ring with one nitrogen atom. The specific structure of this compound includes a chloro group and a pentafluoroethoxy group attached to the pyridine ring. While the provided papers do not directly discuss this exact compound, they do provide insights into similar pyridine derivatives, which can be used to infer some of the properties and potential reactivity of 2-Chloro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine.

Synthesis Analysis

The synthesis of related pyridine compounds often involves multiple steps, including functional group transformations and the introduction of halogen and fluoroalkoxy groups. For instance, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a related compound, was achieved through a sequence of reactions starting from nicotinamide, including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, with an overall yield of 48.7% . This suggests that the synthesis of 2-Chloro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine might also involve similar strategies, potentially with modifications to introduce the pentafluoroethoxy group at the appropriate position on the pyridine ring.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be characterized using various spectroscopic techniques. For example, 2-Chloro-6-(trifluoromethyl)pyridine was characterized by FT-IR, 1H, and 13C NMR spectroscopy, and its structural parameters were computed using HF and DFT methods . These techniques could also be applied to determine the molecular structure of 2-Chloro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine, providing insights into its vibrational frequencies, chemical shifts, and electronic properties.

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions, often facilitated by the presence of functional groups that can be further modified. The chlorine atom in pyridine compounds, such as in the synthesized 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, is noted to be useful for further functionalization through cross-coupling reactions . This implies that the chloro group in 2-Chloro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine could also serve as a reactive site for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by the substituents attached to the pyridine ring. For instance, the presence of trifluoromethyl groups can affect the chemical shifts observed in NMR spectroscopy, as reported for a series of 2,4-thio-substituted 5-trifluoromethylpolychloropyridines . Similarly, the pentafluoroethoxy group in 2-Chloro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine is likely to impact its physical properties, such as boiling point and solubility, as well as its chemical reactivity.

科学的研究の応用

Synthesis and Applications in Herbicide Development

- Synthesis of Pyridine Derivatives for Herbicide Development : A study detailed the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for the synthesis of the highly efficient herbicide trifloxysulfuron. The process involved optimizing reaction conditions to achieve a significant yield, highlighting the role of pyridine derivatives in developing agricultural chemicals (Zuo Hang-dong, 2010).

Fluorinated Pyridines in Medicinal Chemistry

- Metabolically Stable Derivatives for Medicinal Chemistry : Research into the synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative intended for medicinal chemistry applications, demonstrated the creation of a potentially more stable compound for drug development. The presence of fluorine atoms suggests the importance of such modifications for enhancing metabolic stability (M. P. Catalani, A. Paio, L. Perugini, 2010).

Chemical Synthesis and Reactivity

- Chemical Reactivity and Synthesis : Studies on the reactivity of pentafluoro- and pentachloropyridines with various pyridinols revealed insights into the chemical behavior and potential for synthesizing new compounds. These findings underscore the versatility of pyridine derivatives in chemical synthesis and their applications in developing novel materials or chemicals (R. Ranjbar‐Karimi, Tayebeh Davodian, H. Mehrabi, 2017).

Photophysical Properties and Probe Design

- Development of Environment-Sensitive Probes : Research into fully regiocontrolled polyarylation of pyridine led to the synthesis of a pentaarylpyridine derivative with unique photophysical properties, including a large Stokes shift and strong solvatochromism. These properties make such compounds promising for designing environment-sensitive probes, highlighting the potential application in sensing technologies (Christelle Doebelin et al., 2014).

Antimicrobial Activities and DNA Interaction

- Antimicrobial Activities and DNA Interaction : An investigation into 2-Chloro-6-(trifluoromethyl)pyridine revealed its antimicrobial activities and ability to interact with DNA. Such studies underscore the potential application of fluorinated pyridines in biomedical research, possibly leading to new therapeutic agents (M. Evecen et al., 2017).

特性

IUPAC Name |

2-chloro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF5NO/c8-5-2-1-4(3-14-5)15-7(12,13)6(9,10)11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKINVFZCKBEHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OC(C(F)(F)F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-furylmethyl)-4-{2-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-1H-imidazol-1-yl}benzamide](/img/structure/B2531375.png)

![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2531378.png)

![4-[(2-Methylphenyl)sulfanyl]benzoic acid](/img/structure/B2531380.png)

![N-(4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2531382.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2531384.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-fluorophenyl)amino)formamide](/img/structure/B2531386.png)

![2-Amino-7-methyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile](/img/structure/B2531387.png)